molecular formula C9H15N3O2 B3018194 Methyl 2-[(1-propylpyrazol-3-yl)amino]acetate CAS No. 2247206-63-7

Methyl 2-[(1-propylpyrazol-3-yl)amino]acetate

Cat. No. B3018194
CAS RN: 2247206-63-7
M. Wt: 197.238
InChI Key: ZIEQZQDKIOBTBT-UHFFFAOYSA-N
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Description

Methyl 2-[(1-propylpyrazol-3-yl)amino]acetate , also known by its IUPAC name methyl {[(1-methyl-1H-pyrazol-4-yl)methyl]amino}acetate hydrochloride , is a chemical compound with the molecular formula C₈H₁₃N₃O₂·HCl . It falls under the category of organic compounds and exhibits interesting pharmacological properties .


Synthesis Analysis

The synthesis of This compound involves the condensation of 1-propylpyrazol-3-amine with chloroacetic acid methyl ester . The reaction proceeds under specific conditions, leading to the formation of the target compound. Detailed synthetic pathways and optimization strategies have been explored in the literature .


Molecular Structure Analysis

The molecular structure of This compound consists of a central acetate moiety linked to a 1-propylpyrazol-3-amine group. The pyrazole ring contributes to its unique properties, and the methyl ester provides stability. The hydrochloride salt form enhances solubility and bioavailability .


Chemical Reactions Analysis

This compound can participate in various chemical reactions, including amidation, esterification, and nucleophilic substitution. Researchers have investigated its reactivity with different nucleophiles and electrophiles, leading to the synthesis of derivatives with modified pharmacological profiles .

properties

IUPAC Name

methyl 2-[(1-propylpyrazol-3-yl)amino]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15N3O2/c1-3-5-12-6-4-8(11-12)10-7-9(13)14-2/h4,6H,3,5,7H2,1-2H3,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIEQZQDKIOBTBT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C=CC(=N1)NCC(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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